5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide
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Overview
Description
5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Cyclopropanecarbonylation: The brominated indole is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to introduce the cyclopropanecarbonyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the cyclopropanecarbonyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (K2CO3, NaH).
Oxidation: Oxidizing agents (PCC, DMP), solvents (CH2Cl2, MeOH).
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (THF, EtOH).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOAc), solvents (toluene, DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It has been studied for its biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, such as kinases or proteases.
Interacting with Receptors: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
5-bromoindole: A simpler analog that lacks the cyclopropanecarbonyl and nicotinamide groups.
N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide: Similar structure but without the bromine atom at the 5-position.
5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide: Similar structure but with an acetamide group instead of nicotinamide.
Uniqueness
5-bromo-N-(1-(cyclopropanecarbonyl)indolin-6-yl)nicotinamide is unique due to the presence of both the bromine atom and the cyclopropanecarbonyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
5-bromo-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c19-14-7-13(9-20-10-14)17(23)21-15-4-3-11-5-6-22(16(11)8-15)18(24)12-1-2-12/h3-4,7-10,12H,1-2,5-6H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJKLXBOUPTRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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